molecular formula C14H21NO2 B15219760 (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid

(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid

Cat. No.: B15219760
M. Wt: 235.32 g/mol
InChI Key: KUSMPUOBUWAUTF-ZDUSSCGKSA-N
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Description

(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a highly substituted aromatic ring

Preparation Methods

The synthesis of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid

InChI

InChI=1S/C14H21NO2/c1-7-8(2)10(4)12(11(5)9(7)3)6-13(15)14(16)17/h13H,6,15H2,1-5H3,(H,16,17)/t13-/m0/s1

InChI Key

KUSMPUOBUWAUTF-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1C)C)C[C@@H](C(=O)O)N)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC(C(=O)O)N)C)C

Origin of Product

United States

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